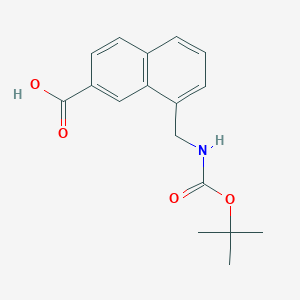

N-(BOC)-8-Aminomethyl-2-Naphthoesäure

Übersicht

Beschreibung

“N-(BOC)-8-aminomethyl-2-naphthoic acid” is a compound that contains a BOC (tert-butyloxycarbonyl) group. The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The formation of BOC-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The BOC group is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese und Boc-Entschützung

Die tert-Butyloxycarbonyl (Boc)-Gruppe ist eine weit verbreitete Aminoschutzgruppe in der synthetischen organischen Chemie und Peptidsynthese. Traditionelle Boc-Entschützungsmethoden haben Nachteile wie hohe Acidität, teure Reagenzien und schädliche Lösungsmittel. Es wurde jedoch eine effiziente und nachhaltige Methode unter Verwendung einer tiefen eutektischen Flüssigkeit (DES) aus Cholinchlorid/p-Toluolsulfonsäure entwickelt. Dieser Ansatz ermöglicht die Entschützung verschiedener N-Boc-Derivate in ausgezeichneten Ausbeuten und bietet Vorteile in Bezug auf Umweltschutz, Einfachheit und kurze Reaktionszeiten .

Amidsynthese über Isocyanat-vermittelte Transformation

N-(BOC)-8-Aminomethyl-2-Naphthoesäure kann für praktische Eintopf-Amidierungsreaktionen verwendet werden. In-situ-generierte Isocyanate erleichtern die Umwandlung von N-Alloc-, N-Boc- und N-Cbz-geschützten Aminen in Amide. Diese Methode ist unkompliziert und für die Synthese verschiedener Amide anwendbar .

Fluoreszierende Sensoren

Die Kombination von Borsäure mit anderen funktionellen Gruppen kann zu fluoreszierenden Sensoren führen. Beispielsweise wurde ein Sensor, der Borsäure und Pyren kombiniert, zur Detektion von Catechol und seinen Aminosäurederivaten (wie Dopamin, DOPA und DOPAC) untersucht .

Grüne und umweltfreundliche Boc-Schutz

This compound kann als Substrat für den Boc-Schutz dienen. Ein grüner und umweltfreundlicher Weg beinhaltet einen nahezu quantitativen Boc-Schutz verschiedener aliphatischer und aromatischer Amine, Aminosäuren und Aminoalkohole. Diese Methode ist katalytisch und lösemittelfrei und arbeitet unter milden Bedingungen .

Wirkmechanismus

Target of Action

The primary target of N-(BOC)-8-aminomethyl-2-naphthoic acid is the amine group. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Mode of Action

The Boc group interacts with its target, the amine group, by forming a carbamate. This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group are key steps in the biochemical pathways involving N-(BOC)-8-aminomethyl-2-naphthoic acid. These processes allow for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The Boc group is stable towards most nucleophiles and bases, making it an important tool in organic synthesis .

Pharmacokinetics

The boc group is known to be stable and resistant to many chemical reactions, which could potentially enhance the bioavailability of the compound .

Result of Action

The primary result of the action of N-(BOC)-8-aminomethyl-2-naphthoic acid is the protection of the amine group. This protection allows for the selective formation of bonds during synthesis, enhancing the efficiency and effectiveness of the process . The removal of the Boc group then allows the amine group to participate in subsequent reactions .

Action Environment

The action of N-(BOC)-8-aminomethyl-2-naphthoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . The temperature and pH of the environment can also affect the stability of the Boc group and its ability to protect the amine group .

Zukünftige Richtungen

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This method could potentially be applied to the synthesis of “N-(BOC)-8-aminomethyl-2-naphthoic acid” and other similar compounds in the future.

Biochemische Analyse

Biochemical Properties

The N-(BOC)-8-aminomethyl-2-naphthoic acid is involved in various biochemical reactions. The BOC group in the compound serves as a protecting group for amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .

Cellular Effects

The BOC group’s role in protecting amines suggests that it may influence cellular processes involving amines .

Molecular Mechanism

The molecular mechanism of N-(BOC)-8-aminomethyl-2-naphthoic acid primarily involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .

Temporal Effects in Laboratory Settings

The BOC group’s stability towards most nucleophiles and bases suggests that it may have long-term stability .

Eigenschaften

IUPAC Name |

8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZUUVLCJHIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

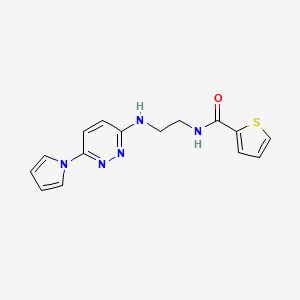

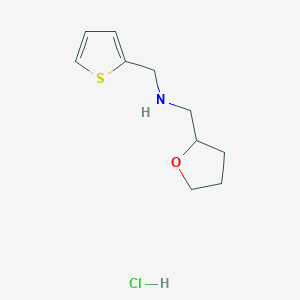

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414456.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)

![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)

![(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2414464.png)